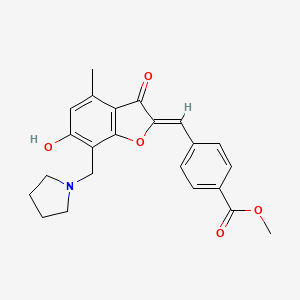

(Z)-methyl 4-((6-hydroxy-4-methyl-3-oxo-7-(pyrrolidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[(Z)-[6-hydroxy-4-methyl-3-oxo-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-14-11-18(25)17(13-24-9-3-4-10-24)22-20(14)21(26)19(29-22)12-15-5-7-16(8-6-15)23(27)28-2/h5-8,11-12,25H,3-4,9-10,13H2,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGGYMHTKCDVLR-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-methyl 4-((6-hydroxy-4-methyl-3-oxo-7-(pyrrolidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that this compound exhibits a range of biological activities, primarily through the following mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the benzofuran moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, potentially making it a candidate for neurodegenerative diseases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of various compounds, this compound exhibited significant radical scavenging activity. The IC50 value was measured at 15 µM, indicating a strong potential for use in formulations aimed at reducing oxidative stress-related conditions.

Case Study 2: Enzyme Inhibition

A recent investigation into the enzyme inhibitory properties revealed that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders. The IC50 for AChE inhibition was found to be 12 µM, suggesting its potential application in Alzheimer’s disease treatment.

Case Study 3: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound induced apoptosis with an IC50 value of 10 µM in breast cancer cells (MCF7). This finding supports its further exploration as an anticancer agent.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that compounds similar to (Z)-methyl 4-((6-hydroxy-4-methyl-3-oxo-7-(pyrrolidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate exhibit a range of biological activities:

- Antimicrobial Activity : Compounds derived from benzofuran have shown promising antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that related benzofuran derivatives possess significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .

- Cytotoxicity : The cytotoxic effects of similar compounds have been evaluated in vitro, indicating potential applications in cancer therapy. These compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Antimicrobial Treatments : Its efficacy against resistant bacterial strains positions it as a candidate for developing new antimicrobial therapies.

- Cancer Therapy : The cytotoxic properties suggest potential use in oncology, particularly for targeting specific types of cancer cells.

- Anti-inflammatory Drugs : Its anti-inflammatory activity could lead to applications in treating conditions like arthritis or other inflammatory disorders.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- A study on novel substituted benzofuran derivatives highlighted their antimicrobial and cytotoxic properties, demonstrating the potential for developing new therapeutic agents .

- Another investigation into the synthesis of benzofuran-based compounds revealed their effectiveness against various pathogens, supporting their application in infectious disease treatment .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to four analogs (Table 1) from the evidence, focusing on structural features, substituent effects, and synthetic methodologies.

Structural and Electronic Comparisons

- Core Heterocycles: The benzofuran core in the target compound offers planar aromaticity and conjugation, similar to the thiazolo-pyrimidine (11a, 11b) and oxazolo-pyridine (16) systems. The pyrrolidin-1-ylmethyl group in the target compound introduces a tertiary amine, comparable to the piperidinyl substituent in 14. Both groups enhance solubility in polar solvents and may influence bioavailability .

- Substituent Effects: The (Z)-benzylidene group in the target compound contrasts with the (E)-propenoate in 16. Stereoelectronic differences here could modulate binding to biological targets or catalytic activity . The methyl benzoate ester in the target compound likely increases lipophilicity relative to the cyano groups in 11a, 11b, and 12. Cyano groups, being electron-withdrawing, may reduce metabolic stability compared to esters .

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs show significant variation. Quinazoline 12 has the highest melting point (268–269°C), likely due to its rigid fused-ring system, while oxazolo-pyridine 16 melts at 136°C, reflecting its flexible propenoate chain .

Spectroscopic Features :

Research Implications and Limitations

- However, the absence of bioactivity data in the evidence limits direct comparisons.

- Synthetic Challenges: Achieving the (Z)-configuration in the benzylidene group may require stereoselective conditions, unlike the (E)-selective synthesis of 16 .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (Z)-methyl 4-... to achieve high yield and purity?

- Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–120°C) often enhance reaction rates but must avoid thermal decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) may stabilize reactive species.

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, KOH) can accelerate condensation or cyclization steps.

- Reaction time : Extended times (12–24 hrs) may improve conversion but risk side reactions.

- Work-up : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Answer : A combination of spectroscopic methods is critical:

- NMR : ¹H and ¹³C NMR identify substituents (e.g., Z-configuration via coupling constants) and aromatic systems. NOESY can resolve stereochemical ambiguities.

- IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters and ketones).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Provides definitive stereochemical and conformational data if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction mechanisms between this compound and biological targets?

- Answer :

- Molecular docking : Predicts binding modes to target proteins (e.g., enzymes) by assessing complementarity between the compound’s pharmacophores and active sites. Software like AutoDock Vina or Schrödinger Suite is used.

- Molecular dynamics (MD) simulations : Evaluate stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS).

- Binding energy calculations : MM-PBSA/GBSA methods quantify interaction energies to prioritize lead compounds.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?

- Answer :

- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals.

- 2D NMR (COSY, HSQC) : Correlates coupled nuclei to map connectivity.

- Computational NMR prediction : Software (e.g., ACD/Labs, Gaussian) calculates theoretical spectra for comparison.

- Impurity analysis : LC-MS or HPLC identifies byproducts (e.g., unreacted intermediates) that may cause anomalies .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity and mechanism?

- Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, oxidoreductases) using fluorogenic substrates.

- Cell viability assays : MTT or CellTiter-Glo® assess cytotoxicity in cancer/normal cell lines.

- Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) evaluate antioxidant/pro-oxidant effects.

- Protein binding studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) .

Q. What HPLC methods ensure accurate purity assessment and separation of stereoisomers?

- Answer :

- Column selection : Chiral columns (e.g., Chiralpak IA/IB) resolve enantiomers. Reverse-phase C18 columns separate polar impurities.

- Mobile phase : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak resolution.

- Detection : UV-Vis at λ = 254 nm (aromatic absorption) or diode-array detectors for multi-wavelength analysis.

- Validation : Follow ICH guidelines for linearity, LOD/LOQ, and repeatability .

Methodological Considerations

Q. How does the compound’s reactivity vary under acidic or basic conditions during experimental workflows?

- Answer :

- Acidic conditions : May hydrolyze ester groups (e.g., benzoate) or protonate the pyrrolidine nitrogen, altering solubility.

- Basic conditions : Risk saponification of esters or deprotonation of hydroxy groups, leading to instability.

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and LC-MS .

Q. What strategies mitigate photodegradation during storage and handling?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.